molecular formula C12H13N3O5S B2397208 Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate CAS No. 1707113-91-4

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate

Cat. No.: B2397208
CAS No.: 1707113-91-4
M. Wt: 311.31
InChI Key: SDNGDCGSSYVQLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and piperidinone-containing molecules. Examples include:

Uniqueness

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGDCGSSYVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(=O)NC2CCC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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